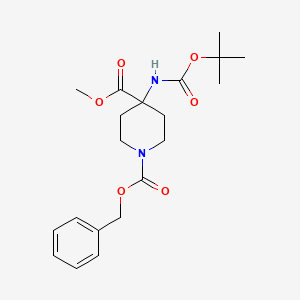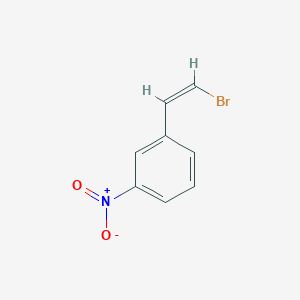
2-methyl-N-(1H-1,2,3,4-tetrazol-5-yl)benzene-1-carboximidamide hydrochloride
Vue d'ensemble
Description
2-methyl-N-(1H-1,2,3,4-tetrazol-5-yl)benzene-1-carboximidamide hydrochloride is a compound that features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms
Mécanisme D'action
Target of Action
Compounds with similar structures have been reported to interact with angiotensin-ii receptors .
Mode of Action
Similar compounds have been reported to act as angiotensin-ii receptor antagonists . They bind to these receptors and prevent the binding of angiotensin-II, a hormone that causes vasoconstriction and an increase in blood pressure .
Biochemical Pathways
Angiotensin-ii receptor antagonists generally affect the renin-angiotensin-aldosterone system (raas), a critical pathway in the regulation of blood pressure .
Result of Action
Angiotensin-ii receptor antagonists, in general, result in vasodilation and a decrease in blood pressure .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(1H-1,2,3,4-tetrazol-5-yl)benzene-1-carboximidamide hydrochloride typically involves the formation of the tetrazole ring through cycloaddition reactions. One common method involves the reaction of sodium azide with nitriles in the presence of zinc salts as catalysts . This reaction proceeds readily in water and can accommodate a variety of aromatic nitriles .
Industrial Production Methods
Industrial production methods for tetrazole derivatives often utilize eco-friendly approaches, such as the use of water as a solvent and moderate reaction conditions . These methods aim to achieve high yields while minimizing environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
2-methyl-N-(1H-1,2,3,4-tetrazol-5-yl)benzene-1-carboximidamide hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under certain conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the tetrazole ring, potentially altering its chemical properties.
Substitution: The tetrazole ring can participate in substitution reactions, where one of the nitrogen atoms is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizers, reducing agents, and various catalysts. For example, the use of iodine or silica-supported sodium hydrogen sulfate as a heterogeneous catalyst can facilitate the synthesis of 5-substituted tetrazoles .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may yield different tetrazole derivatives, while substitution reactions can produce a variety of substituted tetrazoles.
Applications De Recherche Scientifique
2-methyl-N-(1H-1,2,3,4-tetrazol-5-yl)benzene-1-carboximidamide hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Tetrazole derivatives are often used in biochemical assays and as ligands in coordination chemistry.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-methyl-5-aminotetrazole: This compound also features a tetrazole ring and shares some chemical properties with 2-methyl-N-(1H-1,2,3,4-tetrazol-5-yl)benzene-1-carboximidamide hydrochloride.
5-phenyltetrazole: Another tetrazole derivative, known for its high acidic nature due to resonance stabilization.
Uniqueness
This compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and potential applications. The presence of the methyl group and the carboximidamide functionality distinguishes it from other tetrazole derivatives, potentially offering unique properties and applications.
Propriétés
IUPAC Name |
2-methyl-N'-(2H-tetrazol-5-yl)benzenecarboximidamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N6.ClH/c1-6-4-2-3-5-7(6)8(10)11-9-12-14-15-13-9;/h2-5H,1H3,(H3,10,11,12,13,14,15);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLKRQJMMEKMFSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=NC2=NNN=N2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/C(=N/C2=NNN=N2)/N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-[4-(Trifluoromethyl)phenyl]but-1-en-3-one](/img/structure/B3085522.png)

![N-[(4-chlorophenyl)methyl]oxan-4-amine](/img/structure/B3085528.png)





